molecular formula C11H14N4O4S B14404776 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate CAS No. 84356-53-6

2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate

Cat. No.: B14404776
CAS No.: 84356-53-6
M. Wt: 298.32 g/mol
InChI Key: TUAMFUFFRIOXNH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is an organic compound that features both an azide group and a sulfonyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfonylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent to form the ester linkage. The azide group can be introduced through a subsequent reaction with sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine.

    Oxidation Reactions: The sulfonyl group can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used for introducing the azide group.

    Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the azide group.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the sulfonyl group.

Major Products

    Reduction of Azide: Produces the corresponding amine.

    Oxidation of Sulfonyl: Can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate involves its ability to undergo chemical transformations that can modify other molecules. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the azide and sulfonyl groups.

    2-Dimethylaminoethylazide: Contains the azide group but lacks the benzoate ester and sulfonyl group.

Uniqueness

2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is unique due to the presence of both the azide and sulfonyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

84356-53-6

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-azidosulfonylbenzoate

InChI

InChI=1S/C11H14N4O4S/c1-15(2)7-8-19-11(16)9-3-5-10(6-4-9)20(17,18)14-13-12/h3-6H,7-8H2,1-2H3

InChI Key

TUAMFUFFRIOXNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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